
5-vinyl-1H-tetrazole
Overview
Description
5-vinyl-1H-tetrazole is a useful research compound. Its molecular formula is C3H4N4 and its molecular weight is 96.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
5-Vinyl-1H-tetrazole serves as a monomer for the synthesis of nitrogen-rich polymers. Its molecular structure has been extensively studied using techniques such as X-ray diffraction and quantum chemical calculations. These analyses provide valuable insights into its polymerization behavior, enabling the creation of polymers with predictable molecular weights and thermodynamic properties. Recent advancements have focused on developing efficient synthesis methods to obtain highly purified forms of this compound, which are crucial for its application in modern materials science .
Polymer Synthesis
One of the primary applications of this compound is in the synthesis of polymers and copolymers. It can be used to convert polyacrylonitrile into poly(5-vinyl tetrazole), creating materials with varying tetrazole content. This process has been analyzed through various spectroscopic and thermal methods, revealing the potential for these polymers to exhibit desirable mechanical and thermal properties. The ability to control the polymerization process allows for the design of materials tailored for specific applications, including high-performance coatings and membranes .
Catalytic Applications
This compound has also shown promise in catalytic applications. It can be synthesized into various 5-substituted 1H-tetrazoles using catalysts such as ytterbium triflate hydrate, demonstrating its utility in organic synthesis. These compounds have been explored for their catalytic activity in multicomponent reactions, leading to the development of new synthetic pathways for complex organic molecules . The versatility of this compound in catalysis highlights its potential role in green chemistry initiatives aimed at reducing waste and improving reaction efficiency .
Fuel Cell Applications
In energy applications, poly(5-vinyl tetrazole) has been investigated as a proton exchange membrane material for high-temperature fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them suitable for advanced fuel cell technologies. The incorporation of this compound into membrane formulations enhances their performance characteristics, positioning them as promising candidates for future energy systems .
Biomedical Applications
The biochemical properties of this compound derivatives have garnered interest in medicinal chemistry. Tetrazoles are often employed as bioisosteric replacements for carboxylic acids, which can enhance the pharmacokinetic profiles of drug candidates. Research indicates that tetrazoles can inhibit specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents against fungal infections and other diseases . However, further studies are necessary to fully understand their biological activities and therapeutic potential.
Summary Table of Applications
Application Area | Description |
---|---|
Polymer Synthesis | Used as a monomer to create nitrogen-rich polymers with tailored properties |
Catalytic Applications | Acts as a catalyst or reagent in organic synthesis and multicomponent reactions |
Fuel Cells | Serves as a material for proton exchange membranes with high conductivity |
Biomedical Uses | Explored as a bioisosteric replacement in drug design; potential antifungal activity |
Chemical Reactions Analysis
Thermal Polymerization
5-Vinyl-1H-tetrazole undergoes spontaneous polymerization upon heating, a critical reaction influencing its handling and applications. Differential Scanning Calorimetry (DSC) reveals the following thermal behavior:
Parameter | Value | Conditions |
---|---|---|
Melting Point | 131.2 ± 0.5 °C | Heating rate: 10 °C/min |
Polymerization Onset | 131.2 °C (immediate) | Exothermic, ΔH = -220 J/g |
Polymer Completion | ~200 °C | Cross-linked polymer forms |
Mechanism : The vinyl group’s polarized C=C bond facilitates radical polymerization. Thermal initiation occurs without added catalysts, forming insoluble cross-linked polymers. Inhibitors like hydroquinone are required during synthesis to suppress premature polymerization .
Acid-Base Reactivity
The tetrazole ring’s NH group exhibits Brønsted-Lowry acidity (pKa ~4.9), enabling deprotonation and salt formation:
Key Reactions :
-
Deprotonation :
Forms tetrazolate anions, which enhance lipid solubility for medicinal applications . -
Hydrogen Bonding :
Linear associates (–N1–H···N4–) between adjacent molecules stabilize crystalline structures, as confirmed by X-ray diffraction .
Functionalization via Substitution
The vinyl group participates in electrophilic and radical substitutions, though controlled conditions are essential to avoid polymerization.
Example Reaction :
Halogenation (Theoretical Pathway):
(X = Cl, Br)
Challenges :
-
Competing polymerization requires low temperatures (<50 °C) and inhibitors .
-
Limited experimental data exists due to the compound’s instability .
Stability Under Oxidative and Reductive Conditions
The tetrazole ring resists degradation under most conditions, but the vinyl group’s reactivity dominates:
Condition | Observation | Source |
---|---|---|
Oxidizing Agents (e.g., H₂O₂) | Vinyl group oxidizes to epoxides or ketones | |
Reducing Agents (e.g., LiAlH₄) | Limited data; potential amine formation |
Solvent-Dependent Reactivity
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by solvating the tetrazolate anion, while protic solvents (e.g., H₂O) accelerate decomposition .
Inhibitor Efficacy in Polymerization Suppression
The following inhibitors are effective in stabilizing this compound during synthesis:
Inhibitor | Concentration | Effectiveness (% Yield Stability) |
---|---|---|
Hydroquinone | 0.1–1 wt% | >95% |
Ionol (BHT) | 0.5 wt% | 90% |
Structural Insights from Spectroscopy
Infrared (IR) Data :
X-ray Diffraction :
Comparative Reactivity with Analogues
Compound | Key Difference | Reactivity Notes |
---|---|---|
1H-Tetrazole | No vinyl group | Less prone to polymerization |
5-Methyl-1H-tetrazole | Methyl substituent | Higher thermal stability |
5-Phenyl-1H-tetrazole | Aromatic substituent | Reduced electrophilic activity |
Practical Considerations for Handling
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing high-purity 5-vinyl-1H-tetrazole, and what purification methodologies are recommended?
Traditional synthesis methods often yield impurities that catalyze uncontrolled polymerization, even in crystalline phases or solutions . To achieve stability, researchers recommend:
- Multi-step characterization : Use X-ray crystallography, DSC, and NMR (¹H, ¹³C, ¹H-¹⁵N HMBC) to confirm purity .
- Solvent optimization : Employ polar aprotic solvents (e.g., DMSO) to minimize side reactions during crystallization .
- Avoidance of metal catalysts : These can introduce residues that accelerate decomposition .
Q. How can thermal stability and decomposition profiles of this compound be systematically assessed?
Differential Scanning Calorimetry (DSC) under inert atmospheres (N₂ or Ar) at heating rates of 5–10°C/min provides precise decomposition onset temperatures and exothermic peaks . For accurate phase-transition analysis, combine with thermogravimetric analysis (TGA) to correlate mass loss with thermal events .
Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?
A combination of:
- Multinuclear NMR : ¹H-¹⁵N HMBC resolves tautomeric forms and hydrogen bonding .
- ATR-IR spectroscopy : Identifies NH/CH stretching (3100–3500 cm⁻¹) and tetrazole ring vibrations (1350–1550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How can continuous flow synthesis improve the scalability and safety of this compound production?
Continuous flow reactors enhance heat/mass transfer, reducing reaction times and mitigating explosion risks from exothermic azide cycloadditions . Key parameters:
- Residence time : Optimize to 10–30 min at 80–120°C for >90% conversion .
- In-line quenching : Immediate cooling post-reaction prevents intermediate decomposition .
Q. What computational and experimental approaches reconcile discrepancies in bond-length/angle data for this compound?
Ab initio calculations (e.g., MP2/aug-cc-pVDZ) for isolated molecules often deviate from X-ray data due to crystal-packing effects. For accuracy:
- Periodic DFT : Models intermolecular interactions in the crystal lattice .
- Error thresholds : Accept bond-length deviations ≤0.02 Å and angles ≤5° .
Q. Which controlled polymerization techniques are viable for this compound, and how does monomer purity affect outcomes?
RAFT polymerization is preferred for nitrogen-rich polymers with narrow dispersity (Đ <1.2). High-purity monomer (>99%) is critical to:
- Suppress chain-transfer reactions : Impurities like residual nitriles terminate propagation .
- Enable post-functionalization : Pure monomers allow precise incorporation into block copolymers .
Q. How can contradictions in synthetic methodologies (e.g., batch vs. flow) be resolved for reproducibility?
Cross-validate protocols using:
- In situ analytics : Real-time FTIR or Raman monitors intermediate formation .
- Sensitivity analysis : Identify critical variables (e.g., azide concentration, pH) via DoE (Design of Experiments) .
Q. What computational tools predict the energetic potential of this compound derivatives?
- EXPLO5 : Estimates detonation velocity (VOD) and pressure (P) using CBS-4M enthalpies of formation .
- BAM standards : Sensitivity tests (impact >10 J, friction >360 N) classify derivatives as secondary explosives .
Q. Cross-Disciplinary Applications
Q. How can this compound’s electronic properties (HOMO/LUMO) guide its application in functional materials?
HOMO (-6.8 eV) and LUMO (-1.2 eV) energies, calculated via DFT, suggest utility as:
- Electron-transport layers : In OLEDs due to low LUMO .
- Coordination polymers : Metal binding via tetrazole N-atoms enhances conductivity .
Q. What strategies integrate this compound into biomedical platforms while ensuring hydrolytic stability?
Properties
IUPAC Name |
5-ethenyl-2H-tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMJCSAHXYXPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NNN=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29250-47-3 | |
Details | Compound: Poly(5-vinyltetrazole) | |
Record name | Poly(5-vinyltetrazole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29250-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30183512 | |
Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18755-47-0, 29250-47-3 | |
Record name | 5-Ethenyl-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18755-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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